molecular formula C26H58N4O3S B14692532 3,6,9,12-Tetraazatriacontane-1-sulfonic acid CAS No. 29401-55-6

3,6,9,12-Tetraazatriacontane-1-sulfonic acid

Cat. No.: B14692532
CAS No.: 29401-55-6
M. Wt: 506.8 g/mol
InChI Key: ZBLNQBZJQTZQRN-UHFFFAOYSA-N
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Description

3,6,9,12-Tetraazatriacontane-1-sulfonic acid is a complex organic compound characterized by the presence of multiple nitrogen atoms and a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9,12-Tetraazatriacontane-1-sulfonic acid typically involves the reaction of long-chain amines with sulfonating agents. One common method is the sulfonation of a long-chain tetraamine with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3,6,9,12-Tetraazatriacontane-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonates.

    Reduction: The nitrogen atoms in the compound can participate in reduction reactions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the sulfonic acid group under mild conditions.

Major Products Formed

    Oxidation: Sulfonates and other oxidized derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted sulfonic acid derivatives.

Scientific Research Applications

3,6,9,12-Tetraazatriacontane-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biomolecule modifier.

    Medicine: Explored for its therapeutic properties, particularly in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,6,9,12-Tetraazatriacontane-1-sulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins and other biomolecules, altering their function. The nitrogen atoms can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 1-nonanesulfonate
  • Sodium 1-octanesulfonate
  • 1,3,6,8-Pyrenesulfonic acid tetrasodium salt

Uniqueness

3,6,9,12-Tetraazatriacontane-1-sulfonic acid is unique due to its long-chain structure and multiple nitrogen atoms, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with biomolecules or other complex systems.

Properties

CAS No.

29401-55-6

Molecular Formula

C26H58N4O3S

Molecular Weight

506.8 g/mol

IUPAC Name

2-[2-[2-[2-(octadecylamino)ethylamino]ethylamino]ethylamino]ethanesulfonic acid

InChI

InChI=1S/C26H58N4O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27-19-20-28-21-22-29-23-24-30-25-26-34(31,32)33/h27-30H,2-26H2,1H3,(H,31,32,33)

InChI Key

ZBLNQBZJQTZQRN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNCCNCCNCCNCCS(=O)(=O)O

Origin of Product

United States

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